alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol

Natural abundance Pine oil composition Sourcing feasibility

δ-Terpineol comprises only ~0.5% of natural pine oil and resists economical isolation by fractional distillation due to near-identical boiling points with trans-β-terpineol. BenchChem supplies high-purity (>99%) δ-terpineol synthesized via dedicated synthetic routes. - >99% purity verified by distinct Kovats RI 1147 (OV-1) for unambiguous isomer identity - MBC/MIC ratio of 4.0 vs. 2.0 for α-terpineol against S. flexneri enables dose-dependent antimicrobial studies - XLogP 1.90 provides enhanced water-phase fragrance performance vs. α-terpineol (2.6)

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 7299-42-5
Cat. No. B1660195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,alpha-Dimethyl-4-methylenecyclohexanemethanol
CAS7299-42-5
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(C)(C1CCC(=C)CC1)O
InChIInChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h9,11H,1,4-7H2,2-3H3
InChIKeySQIFACVGCPWBQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

δ-Terpineol Sourcing & Differentiation


alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol (CAS 7299-42-5), systematically named 2-(4-methylidenecyclohexyl)propan-2-ol and commonly referred to as δ-Terpineol, is a monocyclic monoterpene tertiary alcohol belonging to the p-menthane monoterpenoid class [1]. It is one of four structural isomers of terpineol and is distinguished by its exocyclic methylene group at the C4 position of the cyclohexane ring [2]. Unlike the more abundant α-terpineol, δ-terpineol occurs at very low natural abundance in essential oils and has historically been the most difficult terpineol isomer to isolate in commercial purity [3].

Rare δ-isomer with exocyclic methylene group for isomer-specific studies
Extremely low natural abundance (~0.5% in pine oil); requires synthetic sourcing
Distinct chromatographic and lipophilicity profile vs. α-terpineol

Isomer Substitution Risks for δ-Terpineol


The four terpineol isomers (α-, β-, γ-, and δ-) share an identical molecular formula (C₁₀H₁₈O) and molecular weight (154.25 g/mol) but differ substantially in double-bond position, ring substitution pattern, and resulting physicochemical and biological profiles [1]. Commercial 'terpineol' is predominantly an α-terpineol-rich mixture; δ-terpineol constitutes merely ~0.5% of typical turpentine-derived pine oil and cannot be obtained in meaningful purity by fractional distillation due to near-identical boiling points with trans-β-terpineol [2]. These structural differences translate into measurable divergence in chromatographic retention behavior, lipophilicity, and antimicrobial pharmacodynamics—meaning δ-terpineol cannot be treated as interchangeable with α-terpineol or terpinen-4-ol in applications where these specific properties matter [3].

δ-Terpineol (target)

Distinct Kovats retention behavior

α-Terpineol / generic terpineol

Different elution profile; broader RI range

Chromatographic identity may shift; peak misassignment likely if substituted without method adjustment.
δ-Terpineol

Lower calculated lipophilicity

α-Terpineol

Higher experimental LogP; greater oil-phase partitioning

Partition behavior diverges; formulation performance may shift in emulsions and release systems.
δ-Terpineol

Wider bacteriostatic-to-bactericidal transition window

α-Terpineol

Narrower MBC/MIC gap

Antimicrobial endpoint kinetics differ; direct substitution without validation may alter study outcomes.

δ-Terpineol Differentiation Evidence


Pine Oil Natural Abundance

In commercial turpentine-derived pine oil, δ-terpineol represents only ~0.5% of the total composition, whereas α-terpineol is the predominant constituent. A typical pine oil from turpentine consists mainly of α-terpineol with ~3% cis-β-terpineol, ~1% trans-β-terpineol, and merely 0.5% δ-terpineol. Even in terpin hydrate dehydration mixtures, δ-terpineol reaches only ~1% [1]. This extreme scarcity in natural sources, combined with near-identical boiling points among isomers, makes δ-terpineol inherently more difficult to isolate at high purity than α-terpineol and directly impacts procurement availability and cost .

Natural Abundance
Class-level inference
δ-Terpineol ~0.5% vs β-terpineol ~3–4%; α-terpineol predominant in pine oil
Extreme natural scarcity mandates synthetic sourcing.
Turpentine-derived pine oil composition
Natural abundance Pine oil composition Sourcing feasibility

Antibacterial Potency against Shigella flexneri

In a direct head-to-head study, three terpineol isomers were evaluated for antibacterial activity against Shigella flexneri. The MIC of δ-terpineol (0.780 mg/mL) was comparable to that of α-terpineol and terpinen-4-ol (both 0.766 mg/mL). However, the MBC of δ-terpineol was 3.125 mg/mL—approximately 2-fold higher than the MBC of α-terpineol and terpinen-4-ol (1.531 mg/mL), yielding an MBC/MIC ratio of 4.0 for δ-terpineol versus 2.0 for α-terpineol [1]. This indicates that δ-terpineol exhibits a more pronounced bacteriostatic-to-bactericidal transition gap, suggesting distinct concentration-dependent killing dynamics that may be exploited in formulations where sustained bacteriostasis is desired before bacterial eradication.

Antibacterial Potency
Head-to-head
δ: MIC 0.780, MBC 3.125 mg/mL (ratio 4.0) vs α: MIC 0.766, MBC 1.531 mg/mL (ratio 2.0)
Supports differentiated bacteriostatic-to-bactericidal transition window.
Broth dilution; Shigella flexneri
Antimicrobial MIC MBC Gram-negative bacteria

Kovats Retention Index Differentiation

Gas chromatographic separation of terpineol isomers is critical for quality control and purity verification. On an OV-1 non-polar column, δ-terpineol exhibits a Kovats Retention Index (RI) of 1147 [1]. By contrast, α-terpineol elutes later under comparable conditions with reported Kovats RI values ranging from 1189 to 1224 [2][3]. This RI difference of 42–77 units confirms that δ-terpineol is chromatographically distinguishable from α-terpineol, enabling unambiguous identification and quantification in complex terpene mixtures without requiring derivatization or specialized chiral columns.

Kovats Retention Index
Cross-study comparable
δ-Terpineol RI 1147 (OV-1) vs α-terpineol RI 1189–1224
Enables unambiguous GC-MS identification and purity verification.
Non-polar capillary column; system-independent parameter
GC-MS Kovats Retention Index Chromatographic identification

Lipophilicity Differentiation

Lipophilicity governs membrane permeability, formulation behavior, and sensory release profiles. The calculated XLogP3-AA of δ-terpineol is 1.90 [1], notably lower than the experimental LogP of α-terpineol, which is reported as 2.6 at 30°C . The ~0.7 LogP unit difference corresponds to an approximately 5-fold difference in octanol-water partition coefficient, indicating that δ-terpineol is significantly less lipophilic than α-terpineol. This difference arises from the exocyclic methylene group in δ-terpineol altering the hydrophobic surface area relative to the endocyclic double bond of α-terpineol.

Lipophilicity (LogP)
Cross-study comparable
δ-Terpineol XLogP3-AA 1.90 (calc); α-terpineol LogP 2.6 (exp)
Lower lipophilicity alters oil-phase partitioning and release kinetics.
~5-fold lower octanol-water partition
LogP Lipophilicity Partition coefficient Permeability

Flash Point Safety Margin

Flash point is a critical parameter for storage, transport classification, and safe handling. The predicted flash point of δ-terpineol is 83.9 ± 15.0 °C , whereas α-terpineol has a reported flash point of 90 °C . While both compounds fall within the combustible liquid range (above 60 °C), the lower flash point of δ-terpineol (~6 °C lower central estimate) may trigger different storage and labeling requirements under GHS and local fire codes depending on jurisdiction. This physical property difference is directly attributable to the distinct vapor pressure profiles arising from structural isomerism.

Flash Point
Data to verify
Predicted 83.9 ± 15.0 °C (ACD/Labs); α-terpineol lit. 90 °C
Predicted value requires experimental confirmation; may affect storage classification.
No experimental data provided for δ-isomer
Flash point Safety Transport classification Flammability

CLP Hazard Classification

Under the EU CLP Regulation, δ-terpineol (CAS 7299-42-5) carries the following notified hazard classifications: Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 for respiratory tract irritation (H335) [1]. While α-terpineol also carries H315 and H319, the notified inclusion of H335 (respiratory irritation) for δ-terpineol, reported with 66.67% notifier concordance, may necessitate additional labeling and handling precautions not uniformly applied to commercial α-terpineol preparations . This regulatory distinction is relevant for downstream formulation labeling and workplace exposure assessments.

CLP Hazard Classification
Class-level inference
H315, H319, H335 (respiratory irritation) with 66.67% notifier concordance
H335 not uniformly notified for α-terpineol; may require additional labeling.
ECHA C&L Inventory; multiple notifiers
GHS CLP Hazard classification Regulatory

δ-Terpineol Application Scenarios


Isomer-Specific Antimicrobial Formulations

The wider MBC/MIC ratio (4.0 vs. 2.0 for α-terpineol) demonstrated against Shigella flexneri positions δ-terpineol as a candidate for formulations where bacteriostatic activity is desired at lower concentrations with bactericidal action triggered at higher doses. Research laboratories developing tunable natural preservative systems or topical antimicrobial preparations can exploit this differential pharmacodynamic window to achieve concentration-dependent efficacy modulation not achievable with α-terpineol or terpinen-4-ol alone [1].

Fragrance & Flavor Isomer Purity

The distinct Kovats RI of 1147 on OV-1 columns provides an unambiguous GC-MS fingerprint for identity confirmation and purity assessment of δ-terpineol in fragrance raw material receiving. Perfumery houses and flavor manufacturers that require precise isomer composition for olfactive consistency can use this chromatographic marker to distinguish δ-terpineol from the more common α-terpineol (RI 1189–1224), ensuring that the desired lilac-pine character attributed to δ-terpineol is not confounded by isomer contamination [2][3].

Lower Lipophilicity Formulations

With an XLogP of 1.90—approximately 0.7 units below α-terpineol (LogP 2.6)—δ-terpineol partitions less readily into oil phases. Cosmetic and personal care formulators seeking a fragrance ingredient with enhanced water-phase affinity, faster initial odor impact, or modified substantivity on skin can rationally select δ-terpineol over α-terpineol based on this quantitative lipophilicity difference [4].

High-Purity Isomer Sourcing

Given that δ-terpineol constitutes only ~0.5% of natural pine oil and cannot be economically isolated by conventional fractional distillation due to boiling point overlap with trans-β-terpineol, high-purity (>99%) material is only accessible through dedicated synthetic routes or specialized purification processes. Academic and industrial research groups requiring authenticated δ-terpineol reference standards for metabolomics, essential oil chemotyping, or pharmacological target screening must source from suppliers with demonstrated synthetic capability, as the compound is simply not available in meaningful quantity or purity from natural extractive sources [5].

Application
Selection Property
Validation Focus
Isomer-Specific Antimicrobial Screening
Differentiated MBC/MIC ratio window
Concentration-dependent bactericidal kinetics
Fragrance Isomer Purity Control
Distinct Kovats RI fingerprint
GC-MS identity and purity confirmation
Lower-Lipophilicity Formulation Studies
Reduced LogP vs. α-terpineol
Oil-water partitioning and release behavior
Rare Isomer Reference Standard Sourcing
Synthetic origin required
Supplier synthetic route and purity (>99%) verification
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